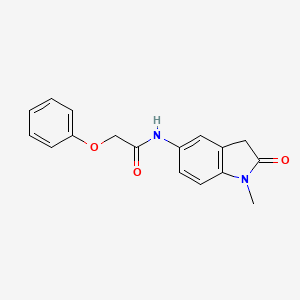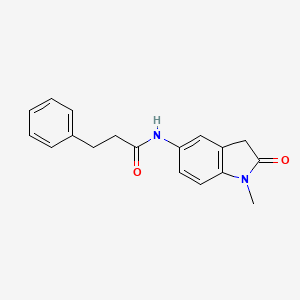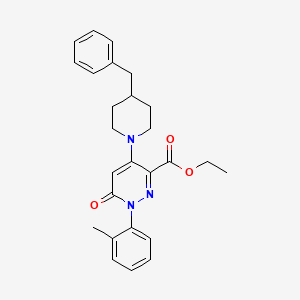
ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (ECPC) is a small molecule that has been the focus of numerous scientific studies in recent years. It has a wide range of applications in the fields of medicine, biochemistry, and pharmacology. ECPC is a member of the pyridazine class of compounds, which are characterized by their ability to form strong hydrogen bonds with other molecules. ECPC is also known to possess a variety of biochemical and physiological effects, making it a potentially useful tool for laboratory experiments.
科学的研究の応用
Ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been studied extensively in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology. In particular, ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been found to possess strong antiviral, antibacterial, and antifungal activity, making it a potential therapeutic agent. Furthermore, ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been found to possess anti-cancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. Additionally, ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been studied for its potential applications in the field of drug delivery, as it has been found to be capable of crossing the blood-brain barrier and delivering drugs to the central nervous system.
作用機序
The exact mechanism of action of ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is still not completely understood. However, it is believed to interact with various proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. For example, ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been found to interact with the enzyme cyclooxygenase-2 (COX-2), resulting in the inhibition of the production of pro-inflammatory molecules. Additionally, ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been found to interact with the enzyme acetylcholinesterase (AChE), resulting in the inhibition of the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been found to possess a variety of biochemical and physiological effects. For example, ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been found to possess antiviral, antibacterial, and antifungal activity, making it a potential therapeutic agent. Additionally, ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been found to possess anti-cancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. Furthermore, ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been found to possess neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
The use of ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate in laboratory experiments has numerous advantages and limitations. One of the main advantages of using ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate in laboratory experiments is its ability to interact with a variety of proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. Additionally, ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, there are also some limitations to using ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate in laboratory experiments, such as its relatively short half-life, which limits its use in long-term experiments.
将来の方向性
The potential future directions for the use of ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate are numerous. One potential future direction is the development of new therapeutic agents based on ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate. Additionally, ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate could be used to develop new drug delivery systems, as it has been found to be capable of crossing the blood-brain barrier and delivering drugs to the central nervous system. Furthermore, ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate could be used in the development of new diagnostic tools, as it has been found to possess strong antiviral, antibacterial, and antifungal activity. Finally, ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate could be used to develop new treatments for neurological disorders, as it has been found to possess neuroprotective effects.
合成法
Ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be synthesized using a variety of methods, including the reaction of ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (ECCPC) with cycloheptylamine. This reaction is conducted in a basic environment, such as sodium hydroxide, and yields the desired product in high yields. In addition, ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can also be synthesized by the reaction of ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (ECCCPC) with cycloheptylamine in a basic environment, such as sodium hydroxide.
特性
IUPAC Name |
ethyl 4-(cycloheptylamino)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-26-20(25)19-17(21-15-10-6-3-4-7-11-15)14-18(24)23(22-19)16-12-8-5-9-13-16/h5,8-9,12-15,21H,2-4,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTUSQMBHINCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC2CCCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-(4-{[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6511366.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide](/img/structure/B6511379.png)





![3-methyl-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}butanamide](/img/structure/B6511413.png)
![2-(2-methoxyphenoxy)-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide](/img/structure/B6511418.png)
![N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}cyclopentanecarboxamide](/img/structure/B6511428.png)

![ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6511447.png)
![ethyl 1-(2-methylphenyl)-4-{[(4-methylphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6511452.png)
![ethyl 4-[benzyl(methyl)amino]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6511456.png)